3,10-Perylenedione

Catalog No.
S13947408
CAS No.
5796-93-0
M.F
C20H10O2
M. Wt
282.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,10-Perylenedione

CAS Number

5796-93-0

Product Name

3,10-Perylenedione

IUPAC Name

perylene-3,10-dione

Molecular Formula

C20H10O2

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C20H10O2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H

InChI Key

FUTARTAINOHELR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC=C4C3=C(C=CC4=O)C5=C2C(=C1)C(=O)C=C5

3,10-Perylenedione (CAS 5796-93-0) is a polycyclic aromatic hydrocarbon dione and a core perylenequinone derivative. In procurement and material selection, it is primarily valued for its reversible two-electron redox activity and its structural compatibility with carbon-based electrode matrices. Unlike standard aliphatic or single-ring quinones, the extended pi-conjugated perylene core of 3,10-Perylenedione provides strong intermolecular interactions and stability against dissolution in aqueous electrolytes. This makes it a highly sought-after active material for high-volumetric-density electrochemical capacitors and organic batteries, where long-term stability and rapid charge-transfer kinetics are critical [1].

Substituting 3,10-Perylenedione with generic small-molecule quinones (such as benzoquinone) or relying solely on pristine activated carbon fundamentally compromises device performance. Generic quinones suffer from cross-diffusion (the 'shuttle effect') in electrolytes, leading to rapid self-discharge and irreversible capacity fade. Conversely, unsubstituted perylene lacks the oxygen moieties required for reversible redox pseudocapacitance. While pristine activated carbon avoids these stability issues, it relies entirely on electric double-layer capacitance (EDLC), which strictly limits its volumetric energy density. 3,10-Perylenedione bridges this gap by delivering localized, high-capacity redox activity without expanding the electrode volume or dissolving into the electrolyte [1].

Volumetric Capacitance Amplification in Carbon Nanopores

When hybridized within activated carbon nanopores, 3,10-Perylenedione provides a massive boost to charge storage via reversible two-electron redox reactions. In three-electrode cell measurements using aqueous H2SO4, the 3,10-Perylenedione-hybridized electrode achieved a volumetric capacitance of 299 F/cm3 at 0.05 A/g. In direct contrast, the pristine activated carbon baseline delivered only 117 F/cm3 under identical conditions [1].

Evidence DimensionVolumetric Capacitance at 0.05 A/g
Target Compound Data299 F/cm3
Comparator Or Baseline117 F/cm3 (Pristine Activated Carbon)
Quantified Difference155% increase in volumetric capacitance
ConditionsThree-electrode cell, aqueous H2SO4 electrolyte

Procuring this compound allows manufacturers to more than double the energy density of carbon-based supercapacitors without increasing the physical volume of the electrode.

High-Rate Kinetic Retention for Power Applications

A common failure of organic redox materials is sluggish kinetics at high current densities. However, owing to the large contact interface between the conductive carbon and the target compound, 3,10-Perylenedione maintains high rate capability. At a discharge rate of 10 A/g, the 3,10-Perylenedione hybrid retained 61% of its initial capacitance, whereas the pristine activated carbon baseline retained only 46% [1].

Evidence DimensionCapacitance Retention at 10 A/g
Target Compound Data61% retention
Comparator Or Baseline46% retention (Pristine Activated Carbon)
Quantified Difference15 percentage point improvement in high-rate retention
ConditionsDischarge rate scaled from 0.05 A/g to 10 A/g in aqueous electrolyte

Ensures that the integration of redox-active organics does not compromise the high power delivery required for industrial supercapacitor applications.

Suppression of Cross-Diffusion and Self-Discharge

Small-molecule quinones frequently suffer from the 'shuttle effect'—dissolving into the electrolyte and causing rapid self-discharge. 3,10-Perylenedione, when utilized as a cathode in an asymmetrical cell, does not undergo cross-diffusion during 24-hour self-discharge tests. This significantly suppresses the self-discharge rate compared to a symmetrical activated carbon cell, locking the redox-active species securely within the electrode matrix [1].

Evidence DimensionCross-diffusion and self-discharge stability
Target Compound DataZero cross-diffusion observed over 24 hours; suppressed self-discharge
Comparator Or BaselineSymmetrical AC cell (higher self-discharge)
Quantified DifferenceSignificant suppression of self-discharge with no detectable active material loss
ConditionsTwo-electrode asymmetrical cell, 24-hour self-discharge test

Overcomes the primary shelf-life and operational stability barriers that typically prevent the procurement of organic molecules for commercial energy storage.

High-Volumetric-Density Electrochemical Capacitors

Ideal for next-generation supercapacitors where physical space is constrained. By utilizing 3,10-Perylenedione within carbon nanopores, manufacturers can achieve nearly 300 F/cm3 volumetric capacitance without increasing the physical footprint of the electrode [1].

Aqueous Organic Batteries and Asymmetrical Cells

The compound is highly suited for use as a cathode material in aqueous acidic electrolytes (e.g., H2SO4). Its resistance to cross-diffusion prevents the shuttle effect, making it a reliable choice for long shelf-life, low-self-discharge asymmetrical energy storage devices [1].

Precursor for Extended Perylenequinones and Organic Semiconductors

Beyond energy storage, the stable 4,9-unsubstituted 3,10-perylenedione core serves as a defined, high-purity building block for the synthesis of complex organic semiconductors, photocatalysts, and biomimetic photoactive dyes [1].

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

282.068079557 g/mol

Monoisotopic Mass

282.068079557 g/mol

Heavy Atom Count

22

UNII

9P6F78UQJ1

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